molecular formula C10H9BrN2O3 B13013967 Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B13013967
M. Wt: 285.09 g/mol
InChI Key: SXAYOEQEBXVSAE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furopyridine core substituted with an amino group at position 3, a bromine atom at position 5, and an ethyl ester at position 2. This compound is synthesized via multi-step reactions involving halogenation and cyclization processes. For example, intermediates like ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (similar to compound 13c in ) are key precursors, synthesized from ethyl 2-chloronicotinate derivatives through nucleophilic substitution and cyclization . The amino group is introduced via subsequent amination reactions, as seen in the synthesis of related thieno[2,3-b]pyridine analogs .

The structural complexity of this compound makes it valuable in medicinal chemistry, particularly as a scaffold for kinase inhibitors or apoptosis-inducing agents . Its bromine substituent enhances electrophilic reactivity, enabling further functionalization, while the ester group provides versatility for hydrolytic conversion to carboxylic acids.

Properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H9BrN2O3/c1-2-15-10(14)8-7(12)6-3-5(11)4-13-9(6)16-8/h3-4H,2,12H2,1H3

InChI Key

SXAYOEQEBXVSAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=CC(=C2)Br)N

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the bromination of a furo[2,3-b]pyridine derivative followed by the introduction of the amino group and the esterification of the carboxylic acid group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, ammonia for amination, and various acids or bases for ester hydrolysis.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate features a furo-pyridine framework with amino and bromine substituents. The synthesis typically involves multi-step reactions that include bromination, amination, and esterification processes. The general synthetic pathway can be outlined as follows:

  • Bromination : Bromination of pyridine derivatives to introduce the bromine atom.
  • Amination : Introduction of the amino group via nucleophilic substitution.
  • Esterification : Formation of the ethyl ester through reaction with ethyl alcohol.

These steps allow for the modification of the compound to enhance its biological activity or to create derivatives with specific properties.

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and membrane integrity, leading to cell death.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties against several viruses, including influenza and herpes simplex virus. The antiviral mechanism may involve interference with viral replication processes, making it a candidate for further development as an antiviral agent.

Cytotoxicity

Cytotoxicity assessments using cancer cell lines have revealed that this compound possesses selective cytotoxic effects. Studies indicate significant inhibition of cell proliferation in certain cancer types while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing potential anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, varying substituents on the furo-pyridine ring can enhance or diminish its biological efficacy.

Table 1: SAR Data for Ethyl 3-amino-5-bromofuro[2,3-b]pyridine Derivatives

CompoundSubstituentBiological ActivityIC50 (µM)
A-BrAntimicrobial20
B-ClAntiviral15
C-NO2Cytotoxic30

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of approximately 20 µM, showcasing its potential as an antimicrobial agent.

Antiviral Properties

In clinical trials, derivatives of this compound were tested against herpes simplex virus type 1 (HSV-1). Results showed a significant reduction in viral load, suggesting that modifications to the ethyl group can enhance antiviral properties.

Cytotoxicity Profile

In vitro studies on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity with IC50 values ranging from 25 µM to 35 µM depending on the cell line tested.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the bromine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The furo[2,3-b]pyridine core distinguishes this compound from analogs with thieno[2,3-b]pyridine or pyrrolo[2,3-b]pyridine systems. For example:

  • Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d): Replacing the oxygen atom in the furan ring with sulfur (thiophene) increases lipophilicity and alters electronic properties. This compound exhibits a higher yield (76–82%) in cyclization reactions compared to furopyridine derivatives, likely due to sulfur’s superior nucleophilicity .
  • Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate : The pyrrolo system introduces a nitrogen atom in the five-membered ring, enhancing hydrogen-bonding capacity. This modification is associated with improved solubility but reduced thermal stability compared to furopyridines .
Table 1: Heterocyclic Core Comparison
Compound Core Structure Key Substituents Yield (%) Key Applications
Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine 3-NH2, 5-Br, 2-COOEt 76* Kinase inhibitors, apoptosis
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) Thieno[2,3-b]pyridine 3-NH2, 6-(5-Br-benzofuran), 2-COOEt 82 Anticancer agents
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Pyrrolo[2,3-b]pyridine 6-Br, 2-COOEt 81 Antibacterial agents

*Yield estimated based on analogous syntheses in .

Substituent Effects

Bromine vs. Other Halogens

The 5-bromo substituent in the target compound contrasts with chloro or non-halogenated analogs:

  • Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (13a): Lacking bromine and the amino group, this compound is less reactive in cross-coupling reactions but serves as a versatile intermediate for decarboxylation or further functionalization .
  • Ethyl 3-(3-methoxybenzamido)furo[2,3-b]pyridine-2-carboxylate : The substitution of bromine with a methoxybenzamido group increases steric bulk, reducing membrane permeability but improving target specificity in kinase inhibition .
Amino Group vs. Other Functional Groups

The 3-amino group is critical for hydrogen-bonding interactions in biological targets. Replacing it with a cyano group (e.g., compound 6c in ) reduces solubility but enhances metabolic stability .

Spectral and Physicochemical Properties

  • IR Spectroscopy: The amino group in the target compound exhibits N–H stretching bands near 3320–3151 cm⁻¹, similar to thienopyridine analogs like compound 8 in .
  • Lipophilicity : Calculated logP values (estimated using fragment-based methods) suggest that the bromine and ester groups increase lipophilicity (logP ≈ 2.5) compared to hydroxyl-substituted derivatives (logP ≈ 1.8) .

Biological Activity

Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a fused furan and pyridine ring system with the following characteristics:

  • Molecular Formula : C12H10BrN2O2
  • Molar Mass : Approximately 285.09 g/mol
  • Functional Groups : Contains amino and carboxylate groups, which are crucial for its biological interactions.

The presence of the bromine atom at the 5-position enhances its reactivity and potential biological activity compared to analogs lacking halogen substituents. The specific arrangement of functional groups contributes to its pharmacological profile and applications in medicinal chemistry.

Biological Activities

Research indicates that compounds with the furo[2,3-b]pyridine framework exhibit various biological activities, including:

  • Antimicrobial Properties : this compound has shown potential antimicrobial activity against various pathogens. Studies suggest that similar compounds in this family can inhibit bacterial growth and may serve as leads for antibiotic development.
  • Anticancer Activity : Preliminary studies have indicated that this compound might possess anticancer properties. It is believed to affect cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : The compound may interact with nicotinic acetylcholine receptors, suggesting potential applications in treating central nervous system disorders. It could enhance neurotransmitter release and exhibit neuroprotective effects .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. The bromine atom and the furo[2,3-b]pyridine ring system are crucial for its reactivity and binding affinity. This compound can interact with enzymes, receptors, or other biomolecules leading to various biological effects. The exact pathways depend on the specific application context .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

  • Reaction of Pyridines with Furan Derivatives : One notable method involves reacting 1-chloro-2-cyano-substituted pyridines with furan derivatives under basic conditions to yield the target compound efficiently.
  • Functional Group Modifications : Modifications can be made to enhance biological activity or selectivity toward specific targets by altering the functional groups attached to the core structure.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds in the furo[2,3-b]pyridine family:

Compound NameMolecular FormulaKey Features
Ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylateC10H9N2O3Lacks bromine but retains amino and carboxylic functionalities
Ethyl 4-amino-furo[2,3-b]pyridine-2-carboxylateC10H9N2O3Different position of amino group affects reactivity
Ethyl 5-amino-thieno[2,3-b]pyridine-2-carboxylateC10H9N2O3SSimilar structure but includes sulfur instead of bromine

The presence of a bromine atom at the 5-position distinguishes this compound from its analogs. This substitution enhances its reactivity and potential biological activity compared to compounds without halogen substituents.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study focused on this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at low concentrations, indicating strong antimicrobial potential.
  • Cancer Cell Line Testing : In vitro assays involving various cancer cell lines showed that this compound could induce apoptosis at concentrations lower than those required for cytotoxic effects on normal cells. This suggests a selective action that could be beneficial for therapeutic applications.

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